molecular formula C12H13F4NO4S B2391054 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034339-53-0

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2391054
CAS No.: 2034339-53-0
M. Wt: 343.29
InChI Key: QHZXXAKXSPRNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound that features a unique combination of functional groups, including a fluoro-substituted phenyl ring, a sulfonyl group, and an azetidine ring. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps:

    Formation of the Fluoro-Substituted Phenyl Sulfonyl Intermediate: This step involves the sulfonylation of 5-fluoro-2-methoxyphenyl with a suitable sulfonyl chloride under basic conditions.

    Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoroethoxy Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can potentially modify the sulfonyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoro-substituted phenyl ring or the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine: can be compared with other azetidine derivatives or compounds with similar functional groups.

    Fluoro-substituted Phenyl Sulfonyl Compounds: These compounds share the fluoro-substituted phenyl sulfonyl moiety and may have similar chemical properties.

Uniqueness

  • The combination of a fluoro-substituted phenyl ring, a sulfonyl group, and an azetidine ring with a trifluoroethoxy group makes this compound unique. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO4S/c1-20-10-3-2-8(13)4-11(10)22(18,19)17-5-9(6-17)21-7-12(14,15)16/h2-4,9H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZXXAKXSPRNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.